
7-氯-5-氟-1H-吲哚
描述
7-chloro-5-fluoro-1H-indole: is a halogenated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the indole ring enhances its chemical reactivity and biological properties .
科学研究应用
Chemistry:
Synthetic Intermediates: 7-chloro-5-fluoro-1H-indole is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Halogenated indole derivatives have shown activity against various microbial strains, including multidrug-resistant bacteria.
Medicine:
Anticancer Agents: Indole derivatives are being explored for their potential anticancer properties.
Industry:
Flavors and Fragrances: Indole derivatives are used in the production of flavors and fragrances.
作用机制
Target of Action
It’s known that indole derivatives, which include 7-chloro-5-fluoro-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities, as mentioned above.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
7-chloro-5-fluoro-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the formation of biofilms by bacteria such as Escherichia coli and Staphylococcus aureus . The interactions between 7-chloro-5-fluoro-1H-indole and bacterial proteins likely involve binding to specific sites on the proteins, thereby disrupting their normal function and preventing biofilm formation. Additionally, the halogenated nature of 7-chloro-5-fluoro-1H-indole may enhance its binding affinity to certain enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 7-chloro-5-fluoro-1H-indole on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-chloro-5-fluoro-1H-indole can modulate the expression of genes involved in stress response and metabolic pathways, leading to altered cellular functions. In bacterial cells, this compound has been shown to inhibit biofilm formation, which is a critical factor in bacterial virulence and resistance . The disruption of biofilm formation by 7-chloro-5-fluoro-1H-indole can lead to increased susceptibility of bacteria to antibiotics and the host immune system.
Molecular Mechanism
The molecular mechanism of action of 7-chloro-5-fluoro-1H-indole involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, 7-chloro-5-fluoro-1H-indole has been shown to inhibit the activity of enzymes involved in biofilm formation in bacteria . The binding of 7-chloro-5-fluoro-1H-indole to these enzymes likely involves interactions with the halogen substituents, which enhance its binding affinity and specificity. Additionally, 7-chloro-5-fluoro-1H-indole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress response and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-chloro-5-fluoro-1H-indole can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat. The long-term effects of 7-chloro-5-fluoro-1H-indole on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism. These changes may result in altered cellular functions, such as increased susceptibility to antibiotics and reduced biofilm formation in bacteria .
准备方法
Synthetic Routes and Reaction Conditions:
Leimgruber–Batcho indole synthesis: This method involves the reaction of an o-nitrotoluene derivative with a formamide derivative under reducing conditions to form the indole core.
Fischer indole synthesis: This classical method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Substitution Reactions: The halogen atoms in 7-chloro-5-fluoro-1H-indole can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The nitro group in the precursor can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like iron(III) chloride and hydrazine hydrate are commonly used.
Major Products:
Substituted Indoles: Products formed by nucleophilic substitution reactions.
Oxidized Indoles: Products formed by oxidation reactions.
Aminated Indoles: Products formed by reduction reactions.
相似化合物的比较
- 5-iodoindole
- 4-fluoroindole
- 7-chloroindole
- 7-bromoindole
Comparison:
- Unique Halogenation Pattern: The combination of chlorine and fluorine atoms in 7-chloro-5-fluoro-1H-indole makes it unique compared to other halogenated indoles .
- Biological Activity: The specific halogenation pattern can influence the compound’s biological activity, making it more effective against certain microbial strains .
属性
IUPAC Name |
7-chloro-5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIKEWVPWIHUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259860-01-0 | |
| Record name | 7-chloro-5-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
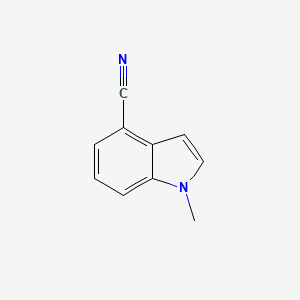
![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)
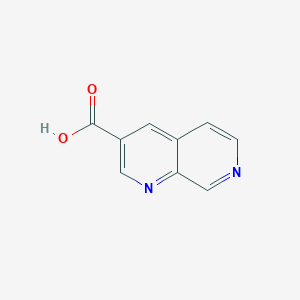
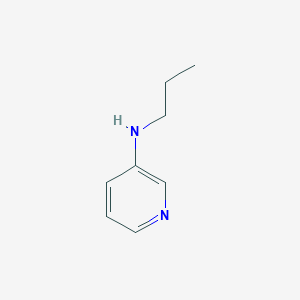
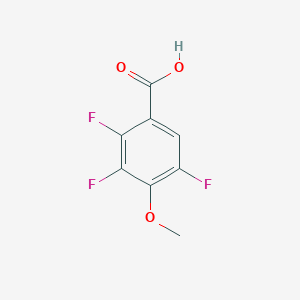
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)
![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)
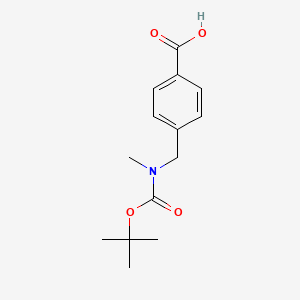
![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)
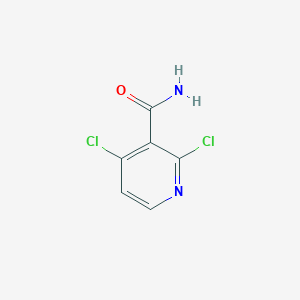
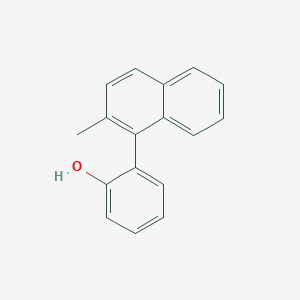

![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)
